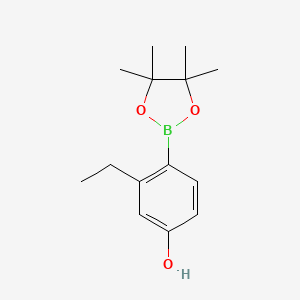![molecular formula C8H10N4 B1447531 3,8-Dimethyl-[1,2,4]triazolo[4,3-a]pyridin-6-amin CAS No. 1215932-77-6](/img/structure/B1447531.png)
3,8-Dimethyl-[1,2,4]triazolo[4,3-a]pyridin-6-amin
Übersicht
Beschreibung
3,8-Dimethyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine is a heterocyclic compound that belongs to the class of triazolopyridines It is characterized by the presence of a triazole ring fused to a pyridine ring, with two methyl groups at the 3rd and 8th positions and an amine group at the 6th position
Wissenschaftliche Forschungsanwendungen
3,8-Dimethyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its activity as an inverse agonist of RORγt, and inhibitors of PHD-1, JAK1, and JAK2.
Biological Studies: The compound is used in studies related to cardiovascular disorders, type 2 diabetes, and hyperproliferative disorders.
Industrial Applications: Its unique chemical properties make it suitable for use in the synthesis of other heterocyclic compounds and as an intermediate in organic synthesis.
Wirkmechanismus
Target of Action
Similar compounds in the 1,2,4-triazolo[4,3-a]pyridine family have been found to exhibit activities against various targets such as rorγt, phd-1, jak1, and jak2 .
Mode of Action
It is known that similar compounds in the 1,2,4-triazolo[4,3-a]pyridine family interact with their targets, leading to various biochemical changes .
Biochemical Pathways
Similar compounds in the 1,2,4-triazolo[4,3-a]pyridine family are known to affect various biochemical pathways, leading to downstream effects .
Result of Action
Similar compounds in the 1,2,4-triazolo[4,3-a]pyridine family are known to have various effects at the molecular and cellular level .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3,8-Dimethyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine. For instance, the compound should be stored in a dark place, sealed in dry conditions, and at a temperature between 2-8°C to maintain its stability .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,8-Dimethyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine typically involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This method is catalyst-free and additive-free, making it an eco-friendly approach. The reaction proceeds through a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation to yield the target compound. The optimal reaction conditions involve using 1 equivalent of enaminonitrile and 2 equivalents of benzohydrazide in dry toluene at 140°C under microwave conditions .
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
3,8-Dimethyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the triazole ring to a dihydrotriazole derivative.
Substitution: The amine group at the 6th position can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of dihydrotriazole derivatives.
Substitution: Formation of N-substituted derivatives.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,4-Triazolo[1,5-a]pyridine: Similar structure but different substitution pattern.
1,2,4-Triazolo[4,3-a]quinoxaline: Contains a quinoxaline ring instead of a pyridine ring.
1,2,4-Triazolo[4,3-a]pyridine Sulfonamides: Sulfonamide derivatives with similar core structure.
Uniqueness
3,8-Dimethyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dual methyl groups and amine functionality contribute to its reactivity and potential as a versatile intermediate in organic synthesis.
Eigenschaften
IUPAC Name |
3,8-dimethyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4/c1-5-3-7(9)4-12-6(2)10-11-8(5)12/h3-4H,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIQBRQXGHWVXKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN2C1=NN=C2C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-8-amine hydrochloride](/img/structure/B1447448.png)


![1-{4H,6H,7H-thieno[3,2-c]pyran-4-yl}ethan-1-amine hydrochloride](/img/structure/B1447453.png)
![2-Diethylamino-N-[4-(2-dimethylamino-5-trifluoro-methyl-pyridin-3-yl)-phenyl]-acetamide](/img/structure/B1447454.png)
![8-Boc-8-azabicyclo[3.2.1]octan-2-amine](/img/structure/B1447456.png)
![2-(Cbz-amino)-8-azabicyclo[3.2.1]octane](/img/structure/B1447459.png)
![5,6-Dihydro-4H-pyrrolo[1,2-B]pyrazole-3-carbaldehyde](/img/structure/B1447461.png)






